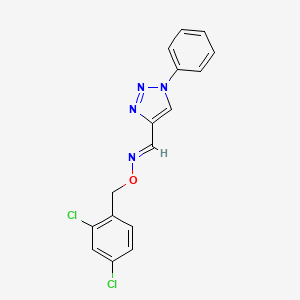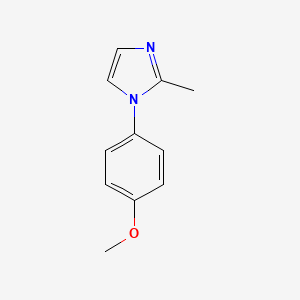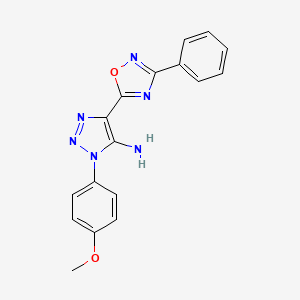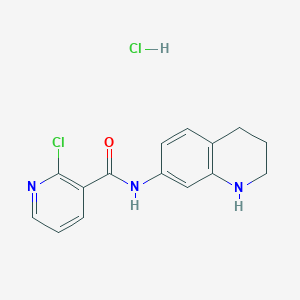
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step processThis reaction involves the use of azides and alkynes under mild conditions with copper catalysts . The second step involves the oxidation of the resulting triazole to form the aldehyde group .
For the preparation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime, the aldehyde is reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to achieve these goals.
化学反应分析
Types of Reactions
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coordination complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with key residues . The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: This compound is similar but lacks the oxime group.
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a nitro group instead of the phenyl group.
1-ethyl-1H-1,2,4-triazole-5-carbaldehyde: This compound has an ethyl group and a different triazole ring structure.
Uniqueness
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the triazole ring and the oxime group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
属性
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIOHGQGCUDDGI-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)
![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)



![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)



![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)

